molecular formula C10H12N2O B023234 1-Methyl-5-(3-pyridinyl)-2-pyrrolidinone CAS No. 15569-85-4

1-Methyl-5-(3-pyridinyl)-2-pyrrolidinone

Cat. No. B023234
CAS RN: 15569-85-4
M. Wt: 176.21 g/mol
InChI Key: UIKROCXWUNQSPJ-UHFFFAOYSA-N
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Description

1-Methyl-5-(3-pyridinyl)-2-pyrrolidinone is a compound with the molecular formula C10H12N2O . It is classified as a pyridine and a pyrrolidine .


Molecular Structure Analysis

The molecular structure of 1-Methyl-5-(3-pyridinyl)-2-pyrrolidinone consists of a pyrrolidinone ring with a methyl group at the 1-position and a pyridinyl group at the 5-position . The InChI key for this compound is UIKROCXWUNQSPJ-UHFFFAOYSA-N .

Scientific Research Applications

Marker for Active Smoking and Secondhand Smoke Exposure

Cotinine, the primary metabolite of nicotine, can be utilized as a marker for active smoking and as an indicator of exposure to secondhand smoke . This makes it a valuable tool in epidemiological studies and public health research.

Dietary Flavonoid Intake and Serum Cotinine Levels

There is ongoing investigation into the direct relationship between dietary flavonoid intake and serum cotinine levels . A study utilizing data from the National Health and Nutrition Examination Survey (NHANES) assessed this association through multiple linear regression analysis .

Neuroactive Metabolite of Nicotine

Cotinine is a neuroactive metabolite of nicotine and has been found to cross the blood-brain barrier and interact with both nicotinic acetylcholine receptors (nAChRs) and non-nAChRs in the nervous system . This has implications for understanding the mechanisms of nicotine addiction and informing future treatments.

Psychoactive Effects in Humans

Clinical studies suggest that cotinine is psychoactive in humans . This opens up potential avenues for research into its effects on cognition, mood, and other psychological parameters.

Tobacco Addiction Research

Cotinine’s effects and its potential contributions to the effects of nicotine are being explored in the context of tobacco addiction research . This could help in developing more effective cessation strategies and treatments.

Screening Tool in Research Studies

Cotinine levels can be used for screening individuals before recruitment into research studies and smoking cessation clinical trials . This helps ensure that study participants meet certain criteria related to smoking status.

properties

IUPAC Name

1-methyl-5-pyridin-3-ylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-12-9(4-5-10(12)13)8-3-2-6-11-7-8/h2-3,6-7,9H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIKROCXWUNQSPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(CCC1=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6047577
Record name (+/-)-Cotinine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6047577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cotinine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001046
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

1-Methyl-5-(3-pyridinyl)-2-pyrrolidinone

CAS RN

15569-85-4, 66269-66-7, 486-56-6
Record name 2-Pyrrolidinone, 1-methyl-5-(3-pyridinyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015569854
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+/-)-Cotinine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6047577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 66269-66-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Cotinine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001046
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

41 °C
Record name Cotinine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001046
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is cotinine formed in the body?

A1: Cotinine is a major metabolite of nicotine, primarily produced through a two-step enzymatic process. Nicotine is first metabolized to nicotine iminium ion, primarily by cytochrome P450 2A6 (CYP2A6) in the liver. This iminium ion is then further metabolized to cotinine, primarily by aldehyde oxidase. [, ]

Q2: The research mentions isomers of nicotine N-oxides. Do these isomers metabolize differently?

A2: Yes, research indicates that the isomers of nicotine N-oxide demonstrate different metabolic pathways. [] Specifically, trans-nicotine N'-oxide shows significantly higher conversion to nicotine and subsequently cotinine in rats compared to cis-nicotine N'-oxide or nicotine N,N'-dioxide. This suggests the position of the N-oxide group significantly influences the in vivo reduction and further metabolism of these compounds.

Q3: The research discusses a compound named “beta-nicotyrine." Is there a connection between beta-nicotyrine and cotinine?

A3: Interestingly, research reveals a metabolic link between beta-nicotyrine (1-methyl-2-(3-pyridinyl)pyrrole) and cotinine. [] While not a direct metabolite of nicotine, beta-nicotyrine can be converted to cis-3'-hydroxycotinine in rabbits. This conversion suggests a shared metabolic pathway with nicotine, highlighting the complexity of tobacco alkaloid metabolism.

Q4: What are the implications of these metabolic findings?

A4: Understanding the metabolic pathways of nicotine and related compounds, including the formation of cotinine, is crucial for several reasons. Firstly, cotinine serves as a biomarker for nicotine exposure due to its longer half-life compared to nicotine. [] Secondly, identifying specific enzymes and metabolic pathways involved in nicotine and related alkaloid metabolism offers potential targets for smoking cessation therapies or treatments for tobacco-related diseases. Lastly, these findings highlight the intricate metabolic network within the body, emphasizing the interconnectedness of various compounds and pathways.

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